5-Methoxy-2-methyl-2H-indazole-3-carbonitrile
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Overview
Description
5-Methoxy-2-methyl-2H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-2H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-3-nitrobenzonitrile with methoxyamine hydrochloride in the presence of a base, followed by reduction and cyclization steps. The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-2H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-Methoxy-2-methyl-2H-indazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-2H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-methyl-2H-indazole
- 2-Methyl-2H-indazole-3-carbonitrile
- 5-Methoxy-2H-indazole-3-carbonitrile
Comparison
Compared to similar compounds, 5-Methoxy-2-methyl-2H-indazole-3-carbonitrile is unique due to the presence of both methoxy and carbonitrile groups. These functional groups contribute to its distinct chemical properties and potential biological activities. The combination of these groups in the indazole ring system enhances its reactivity and makes it a valuable compound for various applications.
Properties
CAS No. |
918946-36-8 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-methoxy-2-methylindazole-3-carbonitrile |
InChI |
InChI=1S/C10H9N3O/c1-13-10(6-11)8-5-7(14-2)3-4-9(8)12-13/h3-5H,1-2H3 |
InChI Key |
MMZUVYJAYGCXKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)OC)C#N |
Origin of Product |
United States |
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